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Abstract
DSM705 is a potent and selective inhibitor of the Plasmodium dihydroorotate dehydrogenase

(DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is

essential for the synthesis of DNA, RNA, and other vital macromolecules required for the

parasite's survival and replication. As humans can utilize a pyrimidine salvage pathway, which

is absent in Plasmodium, DHODH presents a highly selective target for antimalarial therapy.

DSM705 exhibits nanomolar potency against the DHODH of both Plasmodium falciparum and

Plasmodium vivax, the two most significant species causing malaria in humans, while showing

no significant inhibition of the mammalian enzyme. This high selectivity contributes to its

favorable safety profile. This technical guide provides a comprehensive overview of the

mechanism of action of DSM705, supported by quantitative data, detailed experimental

protocols, and visual representations of the relevant biological pathways and experimental

workflows.

Core Mechanism of Action
DSM705 is a pyrrole-based, small-molecule inhibitor that specifically targets the flavin-

dependent mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) in Plasmodium

species.[1][2][3] DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine

biosynthesis pathway: the oxidation of dihydroorotate to orotate.[4][5]
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The inhibition of Plasmodium DHODH by DSM705 disrupts the parasite's ability to produce

pyrimidines, which are essential building blocks for DNA and RNA synthesis.[6] Unlike their

human hosts, Plasmodium parasites lack a pyrimidine salvage pathway and are therefore

entirely dependent on the de novo synthesis pathway for their pyrimidine supply.[2][7] This

metabolic vulnerability makes DHODH an attractive and selective target for antimalarial drug

development. By binding to the ubiquinone-binding site of the enzyme, DSM705 effectively

blocks the electron transfer reaction, leading to the cessation of pyrimidine production and

subsequent parasite death.[1]

Quantitative Data Summary
The following tables summarize the key quantitative data related to the in vitro and in vivo

activity of DSM705.

Table 1: In Vitro Activity of DSM705

Parameter Species/Cell Line Value Reference(s)

IC50 (DHODH

Inhibition)

Plasmodium

falciparum
95 nM [1][2][8][9]

Plasmodium vivax 52 nM [1][2][8][9]

Human >100 µM [7]

EC50 (Cell-based

Assay)
P. falciparum 3D7 12 nM [1][3][8]

Table 2: Pharmacokinetic Parameters of DSM705 in Swiss Outbred Mice
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Parameter
Value (at 2.6
mg/kg p.o.)

Value (at 24
mg/kg p.o.)

Value (at 2.3
mg/kg i.v.)

Reference(s)

Oral

Bioavailability (F)
74% 70% - [1][3][8][9]

Apparent Half-life

(t1/2)
3.4 h 4.5 h - [1][3][8][9]

Maximum

Concentration

(Cmax)

2.6 µM 20 µM - [1][3][8][9]

Plasma

Clearance (CL)
- - 2.8 mL/min/kg [1][3][8][9]

Volume of

Distribution (Vss)
- - 1.3 L/kg [1][3][8][9]

Table 3: In Vivo Efficacy of DSM705 in a P. falciparum SCID Mouse Model

Dosing Regimen Effect on Parasitemia Reference(s)

3-200 mg/kg (p.o. twice daily

for 6 days)

Dose-dependent parasite

killing; 50 mg/kg provided the

maximum rate of parasite

killing and fully suppressed

parasitemia by days 7-8.

[1][3][8][9]

Experimental Protocols
Plasmodium DHODH Enzyme Inhibition Assay
(Spectrophotometric)
This protocol describes a continuous spectrophotometric assay to determine the inhibitory

activity of DSM705 on Plasmodium DHODH. The assay measures the reduction of 2,6-

dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of

dihydroorotate by DHODH.[10][11][12]
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Materials:

Recombinant Plasmodium falciparum or vivax DHODH

L-Dihydroorotate (DHO)

Decylubiquinone (CoQD)

2,6-dichloroindophenol (DCIP)

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100

DSM705 stock solution in DMSO

384-well microplate

Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

Prepare serial dilutions of DSM705 in DMSO.

In a 384-well plate, add 0.5 µL of the DSM705 dilutions to the appropriate wells. Include

wells with DMSO only as a no-inhibitor control.

Add 25 µL of the DHODH enzyme solution (final concentration ~12.5 nM for P. falciparum

DHODH) in assay buffer to each well.

Incubate the plate at room temperature for 20 minutes to allow for compound binding to the

enzyme.

Prepare the reaction mix containing DHO (final concentration 175 µM), CoQD (final

concentration 18 µM), and DCIP (final concentration 95 µM) in assay buffer.

Initiate the reaction by adding 25 µL of the reaction mix to each well.

Immediately measure the decrease in absorbance at 600 nm over time at room temperature.

Calculate the initial reaction velocity for each DSM705 concentration.
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Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-
based)
This assay determines the efficacy of DSM705 against the intraerythrocytic stages of P.

falciparum in culture.[1][2] The assay relies on the fluorescent dye SYBR Green I, which

intercalates with parasitic DNA, providing a quantitative measure of parasite growth.

Materials:

Synchronized ring-stage P. falciparum 3D7 culture

Complete parasite culture medium (RPMI 1640 supplemented with Albumax II,

hypoxanthine, and gentamicin)

Human erythrocytes

DSM705 stock solution in DMSO

Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton

X-100

SYBR Green I stock solution

96-well microplate

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

Prepare serial dilutions of DSM705 in complete culture medium.

In a 96-well plate, add 100 µL of the DSM705 dilutions to the appropriate wells. Include wells

with medium and DMSO as controls.
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Add 100 µL of the synchronized ring-stage parasite culture (2% parasitemia, 2% hematocrit)

to each well.

Incubate the plate for 72 hours in a humidified incubator at 37°C with a gas mixture of 5%

CO2, 5% O2, and 90% N2.

After incubation, add 100 µL of lysis buffer containing 2X SYBR Green I to each well.

Incubate the plate in the dark at room temperature for 1 hour.

Measure the fluorescence intensity using a fluorescence plate reader.

Calculate the EC50 value by plotting the percentage of growth inhibition versus the logarithm

of the DSM705 concentration.

In Vivo Efficacy in a P. falciparum Humanized Mouse
Model
This protocol describes the evaluation of the in vivo efficacy of DSM705 in immunodeficient

mice engrafted with human erythrocytes and infected with P. falciparum.[3][6]

Materials:

Severe combined immunodeficient (SCID) mice

Human erythrocytes

P. falciparum parasites

DSM705 formulation for oral administration

Giemsa stain

Microscope

Procedure:

Engraft SCID mice with human erythrocytes by daily intraperitoneal injections.
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Infect the humanized mice intravenously with P. falciparum-infected erythrocytes.

Monitor the parasitemia daily by preparing thin blood smears from tail blood and staining with

Giemsa.

Once parasitemia reaches a predetermined level (e.g., 1%), randomize the mice into

treatment and control groups.

Administer DSM705 orally to the treatment groups at various doses (e.g., 3, 10, 30, 100, 200

mg/kg) twice daily for 6 consecutive days. The control group receives the vehicle only.

Continue to monitor parasitemia daily for the duration of the study.

Evaluate the efficacy of DSM705 by comparing the parasite growth in the treated groups to

the control group. The primary endpoint is the reduction in parasitemia.

Pharmacokinetic Study in Mice
This protocol outlines a general procedure for determining the pharmacokinetic profile of

DSM705 in mice following oral and intravenous administration.[1][3]

Materials:

Swiss outbred mice

DSM705 formulation for oral and intravenous administration

Blood collection supplies (e.g., capillaries, microcentrifuge tubes with anticoagulant)

LC-MS/MS system for drug concentration analysis

Procedure:

For oral administration, administer a single dose of DSM705 (e.g., 2.6 or 24 mg/kg) to a

group of mice via oral gavage.

For intravenous administration, administer a single dose of DSM705 (e.g., 2.3 mg/kg) to

another group of mice via tail vein injection.
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Collect blood samples at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4,

8, 24 hours).

Process the blood samples to obtain plasma.

Analyze the plasma samples using a validated LC-MS/MS method to determine the

concentration of DSM705 at each time point.

Use pharmacokinetic software to calculate key parameters such as Cmax, tmax, t1/2, AUC,

clearance (CL), and volume of distribution (Vss). Oral bioavailability (F) is calculated by

comparing the AUC from oral administration to the AUC from intravenous administration.

Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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